molecular formula C35H45NO3P2Si B3030424 N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine CAS No. 904704-23-0

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine

Cat. No.: B3030424
CAS No.: 904704-23-0
M. Wt: 617.8 g/mol
InChI Key: COWAWBPCENPPGN-UHFFFAOYSA-N
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Description

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine, also known as this compound, is a useful research compound. Its molecular formula is C35H45NO3P2Si and its molecular weight is 617.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 617.26439483 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization

    The compound has been structurally characterized to understand its molecular configuration and bonding arrangements, revealing the staggered configuration of diphenylphosphanyl groups relative to the backbone (Mayer & Böttcher, 2012).

  • Synthesis of Ag+ Complexes

    Research has been conducted on the synthesis and structural analysis of Ag+ complexes containing polyphosphine ligands with extended interactions, showcasing the role of phosphine ligands in constructing topological structures with weak interactions (Huang et al., 2016).

Catalysis and Material Science

  • Electrochemiluminescence (ECL) Applications

    The ECL properties of related phosphine compounds have been explored for potential applications in sensing and lighting technologies, demonstrating significant ECL efficiencies in various solvents (Bruce et al., 2002).

  • Heterogeneous Catalysis

    The compound has been utilized to prepare heterogenised Rh(I) and Ir(I) metal complexes, showing a cooperative effect between the support and complex in hydrogenation reactions, leading to increased catalytic activity and selectivity (Gonzalez-Arellano et al., 2004).

  • Coordination Chemistry

    Investigations into the coordination chemistry of the compound with various metals have led to insights into its behavior and applications in creating complex metal architectures and enhancing the performance of catalysts in organic transformations (Schutte et al., 2009).

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off with plenty of water .

Properties

IUPAC Name

N,N-bis(diphenylphosphanylmethyl)-3-triethoxysilylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45NO3P2Si/c1-4-37-42(38-5-2,39-6-3)29-19-28-36(30-40(32-20-11-7-12-21-32)33-22-13-8-14-23-33)31-41(34-24-15-9-16-25-34)35-26-17-10-18-27-35/h7-18,20-27H,4-6,19,28-31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWAWBPCENPPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45NO3P2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904704-23-0
Record name N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.